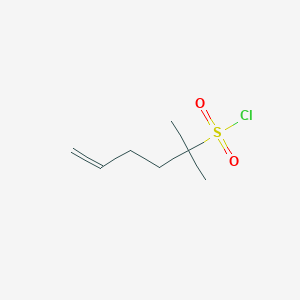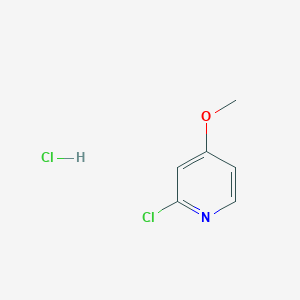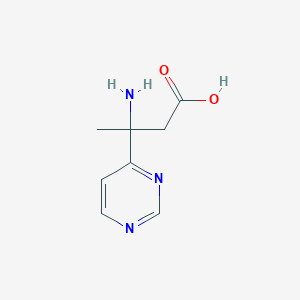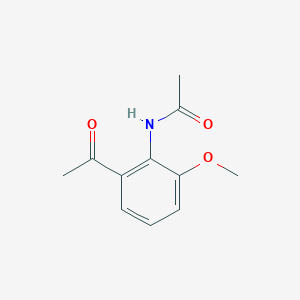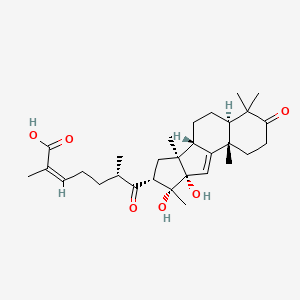
KadcoccitoneB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccitoneB is a lanostane-type triterpenoid compound isolated from the stems of the plant Kadsura coccinea, which is widely grown in southern China. This plant is known for its medicinal properties and has been traditionally used to treat various ailments such as gastropathy and rheumatic arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
KadcoccitoneB can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the stems of Kadsura coccinea using techniques such as high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approaches. The structural and configurational determination of the compound is accomplished through extensive spectroscopic analysis coupled with quantum chemical calculations .
Analyse Des Réactions Chimiques
Types of Reactions
KadcoccitoneB undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
KadcoccitoneB has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Biology: this compound is investigated for its potential biological activities, including cytotoxic effects against various human tumor cell lines.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of KadcoccitoneB involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various cellular responses, such as apoptosis (programmed cell death) in cancer cells or anti-inflammatory effects in immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
KadcoccitoneB is structurally similar to other lanostane-type triterpenoids, such as kadcoccitanes A–D and neokadcoccitane A. These compounds share a common lanostane scaffold but differ in their functional groups and stereochemistry .
Uniqueness
What sets this compound apart from other similar compounds is its unique extended π-conjugated system, which is not commonly present in other lanostane triterpenoids. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C30H44O6 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(Z,6S)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19+,21-,22-,27+,28-,29+,30-/m0/s1 |
Clé InChI |
AFMAJKYNAGLXHD-CLCIZXABSA-N |
SMILES isomérique |
C[C@@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


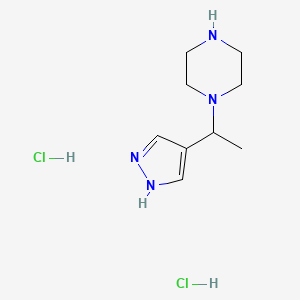
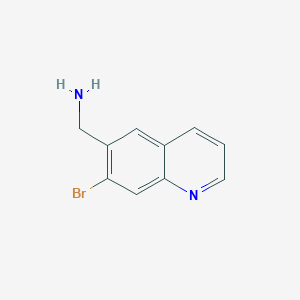
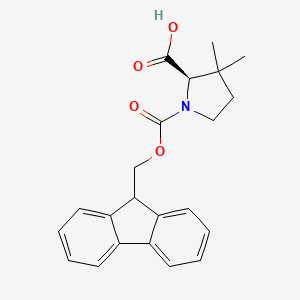
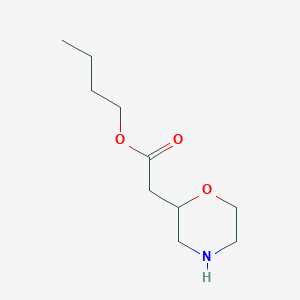
![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
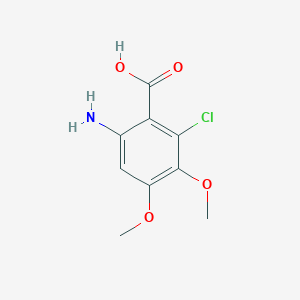

![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
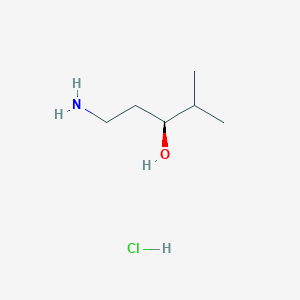
![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)
